(E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one
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Overview
Description
(E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Chlorination: Introduction of chlorine atoms at specific positions on the quinoline ring using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Acryloylation: The acryl group can be introduced through a reaction with acryloyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the chlorinated quinoline derivative with a phenyl-substituted quinoline under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar biological activities.
Medicine
Industry
Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives interact with DNA, enzymes, or receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Quinoline N-oxides: Known for their diverse biological activities.
Uniqueness
The unique combination of chlorine and phenyl substitutions in (E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one may confer distinct chemical and biological properties, making it a valuable compound for further research.
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(2-chloroquinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16Cl2N2O2/c28-19-11-12-22-20(15-19)24(16-6-2-1-3-7-16)25(27(33)31-22)23(32)13-10-18-14-17-8-4-5-9-21(17)30-26(18)29/h1-15H,(H,31,33)/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOQRQACBFZCSC-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC5=CC=CC=C5N=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC5=CC=CC=C5N=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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